molecular formula C17H16ClFN4O B6454714 2-tert-butyl-N-(2-chloro-4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549043-89-0

2-tert-butyl-N-(2-chloro-4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454714
CAS No.: 2549043-89-0
M. Wt: 346.8 g/mol
InChI Key: WASUGLLGPKBZTR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has an imidazo[1,2-b]pyridazine core, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This core is substituted with a 2-tert-butyl group, a N-(2-chloro-4-fluorophenyl) group, and a 6-carboxamide group .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves several steps, each introducing a different functional group. For example, the tert-butyl group might be introduced through a reaction with tert-butyl alcohol, similar to the synthesis of other tert-butyl compounds . The N-(2-chloro-4-fluorophenyl) group could potentially be introduced through a nucleophilic aromatic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For instance, the carboxamide group might be susceptible to hydrolysis, and the chloro and fluoro substituents on the phenyl ring might make it a target for nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxamide might make it somewhat soluble in polar solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs work by interacting with biological macromolecules like proteins or nucleic acids. Without specific information about the intended use or target of this compound, it’s difficult to speculate about its mechanism of action .

Future Directions

The future directions for this compound would depend on its intended use and effectiveness. If it’s being developed as a drug, future studies might focus on optimizing its synthesis, improving its efficacy, studying its pharmacokinetics, and assessing its safety in preclinical and clinical trials .

Properties

IUPAC Name

2-tert-butyl-N-(2-chloro-4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN4O/c1-17(2,3)14-9-23-15(21-14)7-6-13(22-23)16(24)20-12-5-4-10(19)8-11(12)18/h4-9H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASUGLLGPKBZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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